molecular formula C7H8BrNO B021950 5-Bromo-2-methoxy-4-methylpyridine CAS No. 164513-39-7

5-Bromo-2-methoxy-4-methylpyridine

Cat. No. B021950
M. Wt: 202.05 g/mol
InChI Key: HTBPXLJKMNBQMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-bromo-2-methoxy-4-methylpyridine and related compounds involves multiple steps, including bromination, methoxylation, and substitution reactions. Hirokawa et al. (2000) described an efficient synthesis pathway for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, emphasizing the importance of regioselective reactions and the use of specific reagents to achieve high yields and selectivity (Hirokawa, Horikawa, & Kato, 2000).

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methoxy-4-methylpyridine and similar compounds has been characterized using various analytical techniques, including X-ray diffraction, NMR, and IR spectroscopy. These analyses reveal the precise arrangement of atoms within the molecule and the configuration of substituent groups, which is crucial for understanding the compound's reactivity and properties (Dong et al., 2015).

Chemical Reactions and Properties

5-Bromo-2-methoxy-4-methylpyridine undergoes a variety of chemical reactions, including nucleophilic substitution and coupling reactions. These reactions enable the introduction of additional functional groups or the formation of more complex structures. The bromine atom in the molecule acts as a reactive site for further functionalization (Gray, Konopski, & Langlois*, 1994).

Scientific Research Applications

  • Synthesis of Organic Nitrogen Ligands

    • Field : Basic Chemistry Research
    • Application : This substance can be used for the synthesis of a series of organic nitrogen ligands containing pyridine units .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The source did not provide specific results or outcomes, but mentioned that it has good applications in the basic research of methodology of transition metal catalysis .
  • Synthesis of Biarylsulfonamide CCR9 Inhibitors

    • Field : Medicinal Chemistry
    • Application : 2-Bromo-4-methoxypyridine, a similar compound, acts as a reagent for the synthesis of biarylsulfonamide CCR9 inhibitors for inflammatory bowel diseases .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The source did not provide specific results or outcomes .
  • Synthesis of αvβ3 Antagonist and Somatostatin sst 3 Receptor Antagonist

    • Field : Medicinal Chemistry
    • Application : 5-Bromo-2-methoxypyridine is used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The source did not provide specific results or outcomes .
  • Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

    • Field : Medicinal Chemistry
    • Application : This compound is used in the synthesis of the potent p38α mitogen-activated protein kinase inhibitors .
    • Method : An optimized strategy for the synthesis of these inhibitors starting from 2-fluoro-4-methylpyridine is reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
    • Results : With a total yield of 29.4% in 7 linear steps, the optimized synthesis of the compound starting from 2-fluoro-4-methylpyridine compares very well to the reported synthesis starting from 2-bromo-4-methylpyridine .
  • Raw Material in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyes

    • Field : Organic Chemistry
    • Application : This compound serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The source did not provide specific results or outcomes .
  • Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
    • Field : Medicinal Chemistry
    • Application : This compound is used in the synthesis of the potent p38α mitogen-activated protein kinase inhibitors .
    • Method : An optimized strategy for the synthesis of these inhibitors starting from 2-fluoro-4-methylpyridine is reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
    • Results : With a total yield of 29.4% in 7 linear steps, the optimized synthesis of the compound starting from 2-fluoro-4-methylpyridine compares very well to the reported synthesis starting from 2-bromo-4-methylpyridine .

Safety And Hazards

5-Bromo-2-methoxy-4-methylpyridine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

5-bromo-2-methoxy-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBPXLJKMNBQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400327
Record name 5-Bromo-2-methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxy-4-methylpyridine

CAS RN

164513-39-7
Record name 5-Bromo-2-methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-methoxy-4-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AG Arvanitis, CR Arnold, LW Fitzgerald… - Bioorganic & medicinal …, 2003 - Elsevier
… To 5-bromo-2-methoxy-4-methylpyridine (3.5 g, 17.3 mmol) and tri-isopropylborate (5.0 mL, 21.7 mmol) in 50 mL dry THF (−100 C) was added n-BuLi (1.6 M/hexanes, 11.9 mL, 19.0 …
Number of citations: 17 www.sciencedirect.com
P Zlatoidský, B Gabos - Synthetic Communications®, 2009 - Taylor & Francis
… To a stirred solution of 5-bromo-2-methoxy-4-methylpyridine (5 g, 24.75 mmol) in dry tetrahydrofuran (THF) (55 mL) under argon at−70C, 2.5 M n-BuLi in hexanes were added (9.9 mL, …
Number of citations: 2 www.tandfonline.com

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